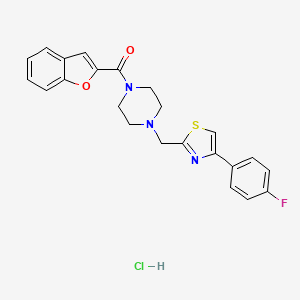

4-Bromo-5-methoxy-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

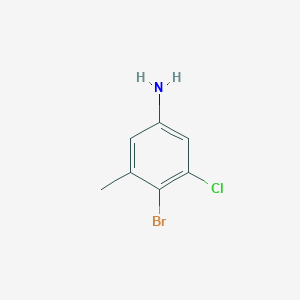

4-Bromo-5-methoxy-2-methylpyrimidine is a chemical compound with the molecular formula C6H7BrN2O . It is used in various chemical reactions and has a molecular weight of 203.04 .

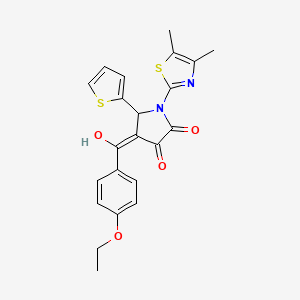

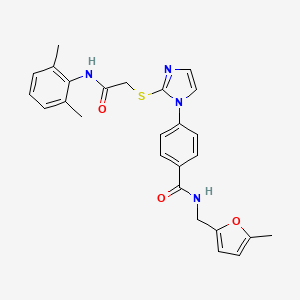

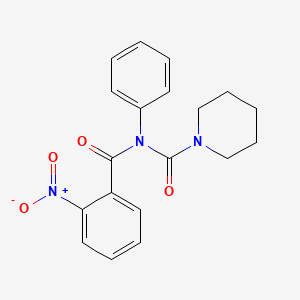

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7BrN2O . The SMILES representation of this compound is CC1=NC=C (OC)C (Br)=N1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.04 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

4-Bromo-5-methoxy-2-methylpyrimidine derivatives have been studied for their potential antiviral activity. Specifically, certain derivatives have shown inhibitory effects against retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. However, it's important to note that the antiviral activity varies significantly depending on the specific derivative and substitution at position 5 of the pyrimidine ring (Hocková et al., 2003).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound serves as a precursor or intermediate for synthesizing various pyrimidine derivatives. For instance, its reaction with ethanolic ammonia and secondary amines leads to 4-amino-5-bromo-2-substituted-aminopyrimidines, which are further utilized to form novel thiazolo[4,5-d] pyrimidine derivatives (Bakavoli et al., 2006).

Heterocyclic Synthesis

The compound is instrumental in heterocyclic synthesis, with applications in creating various pyrimidine-based structures. Research has demonstrated the utility of this compound and its derivatives in synthesizing a range of heterocyclic compounds, showcasing its versatility in organic synthesis (Martins, 2002).

Quantum Chemical Calculations

There's a growing interest in understanding the molecular structure and spectroscopic insights of pyrimidine derivatives, including this compound. Quantum chemical calculations, including Density Functional Theory (DFT), have been applied to study these molecules, providing insights into their vibrational frequencies, electron density, and hyperpolarizability, among other properties (Prabavathi & Nilufer, 2015).

Medicinal Chemistry

This compound is also significant in medicinal chemistry. It serves as a key intermediate or building block in the synthesis of various compounds with potential pharmacological activities, including antimicrobial and anticancer properties. Its derivatives have been explored for their biological activity, with some showing promise in preclinical testing (El-Moneim, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .

Mode of Action

It’s worth noting that bromo-methylpyrimidine compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in a transmetalation process with a palladium (II) complex .

Biochemical Pathways

Compounds synthesized using similar bromo-methylpyrimidines have been used to inhibit the p38α mitogen-activated protein kinase , which is involved in various cellular processes and signaling pathways.

Result of Action

Compounds synthesized using similar bromo-methylpyrimidines have been used to inhibit the p38α mitogen-activated protein kinase , potentially modulating cellular processes such as the release of pro-inflammatory cytokines .

Action Environment

The suzuki–miyaura coupling reactions in which similar compounds participate are known for their mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

4-bromo-5-methoxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKOZEGJTMMGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)

![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)

![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)